ethyl 4-(4-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate
Description
Ethyl 4-(4-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate is a synthetic small molecule characterized by a 1,3,4-oxadiazole core substituted with a 3-methoxyphenyl group at position 4. This heterocyclic scaffold is linked via a carbamoyl bridge to a benzenesulfonyl-piperazine carboxylate ester. The compound’s structure integrates pharmacophoric elements associated with bioactivity, including the oxadiazole ring (known for hydrogen bonding and π-π stacking interactions) and the piperazine moiety (enhancing solubility and conformational flexibility) . The 3-methoxy substituent on the phenyl ring may influence electronic properties and metabolic stability compared to other substituents .
Properties
IUPAC Name |
ethyl 4-[4-[[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O7S/c1-3-34-23(30)27-11-13-28(14-12-27)36(31,32)19-9-7-16(8-10-19)20(29)24-22-26-25-21(35-22)17-5-4-6-18(15-17)33-2/h4-10,15H,3,11-14H2,1-2H3,(H,24,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWTNOLLGSZIFIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
-
Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For example, 3-methoxybenzoic acid can be reacted with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with a suitable dehydrating agent such as phosphorus oxychloride to form the oxadiazole ring .
-
Coupling with the Phenylsulfonylpiperazine Moiety: : The oxadiazole intermediate is then coupled with 4-aminophenylsulfonylpiperazine using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
ethyl 4-(4-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate can undergo various types of chemical reactions, including:
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of hydroxyl or carboxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of ethyl 4-(4-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate involves its interaction with molecular targets such as ATF4 and NF-kB proteins. The compound inhibits the endoplasmic reticulum (ER) stress and apoptosis pathways, leading to reduced expression of ER chaperone BIP and apoptosis marker cleaved caspase-3 in neuronal cells . This inhibition results in neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Structural Insights :
Yield Comparison :
- Oxadiazole cyclization steps in similar compounds achieve yields of 70–85% .
- Piperazine coupling reactions (e.g., with benzenesulfonyl chlorides) typically yield 65–80% .
Pharmacological and Computational Comparisons
Bioactivity Profiling
While direct data for the target compound is unavailable, structurally related oxadiazole-piperazine hybrids demonstrate:
Computational Similarity Analysis
- Tanimoto Scores : The US-EPA CompTox Chemicals Dashboard identifies analogues with structural similarity scores >0.8 (e.g., sulfonyl-linked oxadiazoles) .
- QSAR Models: The carbamoyl linker may enhance hydrogen-bond donor capacity compared to sulfanyl-acetyl analogues, as predicted by QSAR-based bioactivity clustering .
Key Research Findings and Implications
Structure-Activity Relationships (SAR) :
- The 3-methoxy group likely enhances metabolic stability over methyl substituents (e.g., in ) due to reduced CYP450-mediated oxidation .
- The carbamoylbenzenesulfonyl group may improve target selectivity compared to simpler sulfonamides .
Synthetic Feasibility :
Knowledge Gaps: Experimental bioactivity data (e.g., IC₅₀, toxicity) for the target compound is absent in literature. Comparative molecular dynamics simulations or in vitro assays are needed to validate computational predictions .
Q & A
Q. What are the key synthetic steps and challenges in preparing ethyl 4-(4-{[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzenesulfonyl)piperazine-1-carboxylate?
- Methodological Answer : Synthesis involves:
Oxadiazole ring formation : Cyclization of a hydrazide precursor with 3-methoxybenzoyl chloride under reflux in anhydrous THF.
Sulfonylation : Reacting the oxadiazole intermediate with chlorosulfonic acid at 0–5°C to introduce the sulfonyl group.
Carbamoylation : Coupling the sulfonated intermediate with piperazine-1-carboxylate using EDC/HOBt in DMF.
Challenges :
- Ensuring regioselectivity during oxadiazole formation (avoiding 1,2,4-oxadiazole byproducts).
- Purifying intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity.
Characterization via H/C NMR (Bruker 500 MHz) and HRMS (ESI+) is critical to confirm structural integrity .
Q. What analytical techniques are essential for characterizing this compound and its intermediates?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methoxy group at 3-position on phenyl, piperazine coupling).
- Mass Spectrometry : HRMS (positive ion mode) to confirm molecular ion peaks (e.g., [M+H] at m/z 574.18).
- HPLC : Reverse-phase C18 column (ACN/water + 0.1% TFA) to assess purity (>98% required for biological assays).
- X-ray crystallography (if crystals form) for absolute stereochemical confirmation .
Q. What initial biological screening assays are recommended for evaluating its therapeutic potential?
- Methodological Answer :
- Enzyme Inhibition : Measure IC against target enzymes (e.g., kinases, proteases) using fluorogenic substrates.
- Cell Viability Assays : MTT or resazurin assays in cancer cell lines (e.g., MCF-7, HepG2) at 1–100 µM concentrations.
- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Data Validation : Triplicate runs with positive controls (e.g., doxorubicin for cytotoxicity) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with modified groups (e.g., replace 3-methoxyphenyl with halogenated or nitro-substituted aryl).
- Activity Comparison :
| Substituent (R) | IC (µM) | Solubility (µg/mL) |
|---|---|---|
| 3-OCH | 0.45 | 12.5 |
| 4-Cl | 0.78 | 8.2 |
| 2-NO | 1.20 | 5.1 |
- Statistical Analysis : Use ANOVA to identify significant differences in potency/solubility (p < 0.05) .
Q. What computational strategies predict target binding modes and selectivity?
- Methodological Answer :
- Molecular Docking : AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). Key residues: Lys721 (H-bond with oxadiazole).
- Molecular Dynamics (MD) : GROMACS simulations (50 ns) to assess binding stability (RMSD < 2 Å).
- Free Energy Calculations : MM-PBSA to rank binding affinities of analogs .
Q. How to resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Replicate Experiments : Ensure consistent cell passage numbers and assay conditions (e.g., serum concentration).
- Orthogonal Assays : Cross-validate cytotoxicity via flow cytometry (apoptosis) and clonogenic survival.
- Purity Reassessment : Re-analyze compound batches via HPLC; impurities >2% can skew results .
Q. What methodologies assess pharmacokinetic (PK) properties in preclinical models?
- Methodological Answer :
- In Vitro ADME :
- Microsomal Stability : Incubate with rat liver microsomes (37°C, NADPH), measure parent compound depletion via LC-MS/MS.
- Plasma Protein Binding : Ultrafiltration (10 kDa membrane) to determine free fraction.
- In Vivo PK : Administer 10 mg/kg IV/orally to Sprague-Dawley rats; collect plasma at 0.5, 2, 6, 24h. Calculate AUC, t, and bioavailability .
Q. How to address poor aqueous solubility during formulation development?
- Methodological Answer :
- Co-Solvents : Use PEG-400/ethanol (30:70) for in vivo dosing (ensure compatibility with administration route).
- Nanoparticle Encapsulation : Prepare PLGA nanoparticles (200 nm, PDI <0.2) via emulsion-solvent evaporation.
- Cyclodextrin Complexation : Screen β-cyclodextrin derivatives (e.g., HP-β-CD) for solubility enhancement (phase-solubility studies) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
